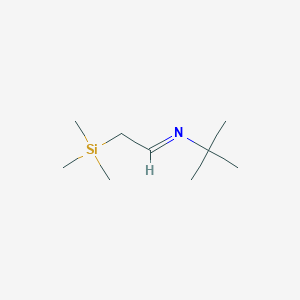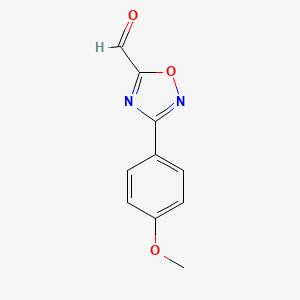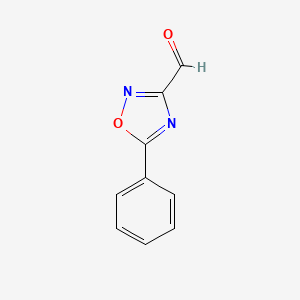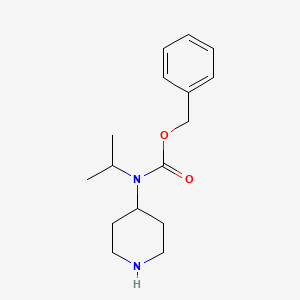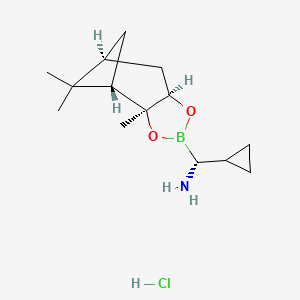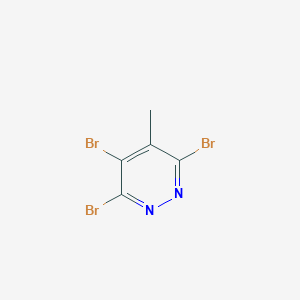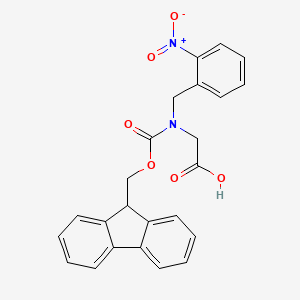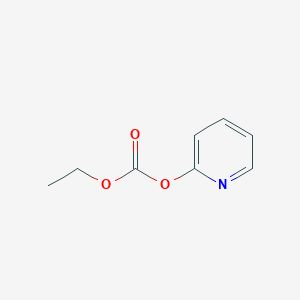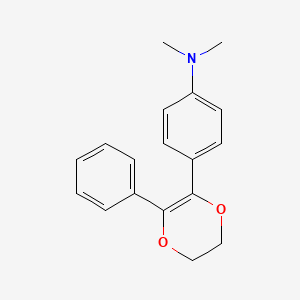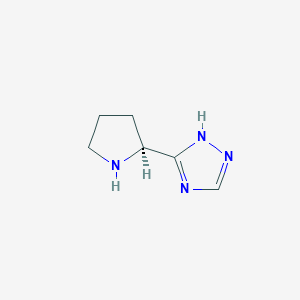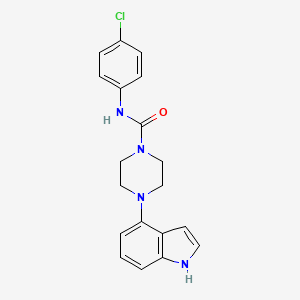
N-(4-chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide
Descripción general
Descripción
El inhibidor GOT1-1 es un inhibidor novedoso, potente y no covalente de la transaminasa de glutamato oxaloacetato 1 (GOT1). Tiene un valor de IC50 de 8,2 micromolares y se utiliza principalmente en la investigación relacionada con el adenocarcinoma ductal pancreático (PDAC) . Este compuesto es un derivado de la triptamina y es conocido por su capacidad para interferir con el metabolismo de la glutamina, lo que lo convierte en una herramienta valiosa en la investigación del cáncer .
Mecanismo De Acción
El inhibidor GOT1-1 funciona al interrumpir la capacidad de la enzima para catalizar reacciones de transaminación, lo que dificulta la lanzadera malato-aspartato y los procesos metabólicos posteriores. Cuando se inhibe la actividad de GOT1, las células cancerosas experimentan una acumulación de intermediarios metabólicos y una reducción de productos esenciales como el dinucleótido de adenina y nicotinamida (NADH) y el aspartato . Esta interrupción conduce al estrés oxidativo y a la reducción de la proliferación celular, lo que lo convierte en una herramienta eficaz en la investigación del cáncer .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El inhibidor GOT1-1 se sintetiza mediante una serie de reacciones químicas que involucran derivados de la triptamina. La ruta sintética exacta y las condiciones de reacción son propiedad privada y no se divulgan públicamente en detalle. Se sabe que el compuesto es un derivado del ácido pentanoico e implica varios pasos de síntesis orgánica .
Métodos de producción industrial
La producción industrial del inhibidor GOT1-1 no está ampliamente documentada, ya que se utiliza principalmente para fines de investigación. El compuesto suele producirse en pequeñas cantidades en laboratorios especializados y aún no se fabrica a gran escala industrial .
Análisis De Reacciones Químicas
Tipos de reacciones
El inhibidor GOT1-1 se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.
Reducción: También puede sufrir reacciones de reducción, aunque estas son menos comunes.
Sustitución: El inhibidor GOT1-1 puede participar en reacciones de sustitución, particularmente involucrando sus grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran el inhibidor GOT1-1 incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones suelen llevarse a cabo en condiciones de laboratorio controladas con requisitos específicos de temperatura y pH .
Principales productos formados
Los principales productos formados a partir de las reacciones del inhibidor GOT1-1 dependen del tipo de reacción. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden dar como resultado derivados de triptamina sustituidos .
Aplicaciones Científicas De Investigación
El inhibidor GOT1-1 tiene varias aplicaciones de investigación científica, que incluyen:
Investigación del cáncer: Se utiliza principalmente en el estudio del adenocarcinoma ductal pancreático (PDAC) debido a su capacidad para interferir con el metabolismo de la glutamina y sensibilizar las células cancerosas al estrés oxidativo.
Estudios metabólicos: El compuesto se utiliza para estudiar el papel de GOT1 en el metabolismo celular, particularmente en el contexto de la proliferación de células cancerosas y el equilibrio redox.
Desarrollo de fármacos: El inhibidor GOT1-1 sirve como un compuesto líder para el desarrollo de nuevos agentes terapéuticos que se dirigen a GOT1 en varios cánceres.
Comparación Con Compuestos Similares
Compuestos similares
Otros derivados de la triptamina: Varios compuestos basados en triptamina que inhiben GOT1 y se utilizan en contextos de investigación similares.
Unicidad
El inhibidor GOT1-1 es único debido a su mecanismo de unión no covalente y su potente efecto inhibidor sobre GOT1 con un valor de IC50 relativamente bajo. Esto lo convierte en una herramienta valiosa para estudiar las vías metabólicas involucradas en la proliferación de células cancerosas y para desarrollar nuevos agentes terapéuticos .
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-14-4-6-15(7-5-14)22-19(25)24-12-10-23(11-13-24)18-3-1-2-17-16(18)8-9-21-17/h1-9,21H,10-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVZKBOSNCHQEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


